beta-D-Galactosyl(1-3)-4-nitrophenyl-N-acetyl-alpha-D-galactosamine

Description

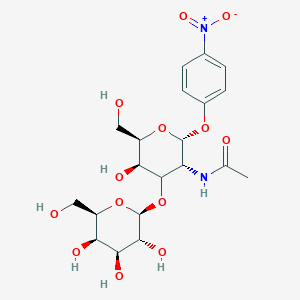

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (CAS: 59837-14-8) is a synthetic disaccharide derivative widely used as a chromogenic substrate for glycosidase assays . Its structure comprises an α-D-galactopyranosyl residue linked via a 3-O-glycosidic bond to a β-D-galactopyranosyl unit, with a 4-nitrophenyl aglycone serving as a leaving group for enzymatic hydrolysis detection . The compound’s molecular formula is C₂₀H₂₈N₂O₁₃, and it exhibits a molecular weight of 504.44 g/mol. Key physical properties include a melting point of ~213°C (post-deacetylation) and an optical rotation of [α]²⁵D -22.2 (c 0.5 in H₂O) . Its synthesis typically involves glycosylation of protected galactosamine precursors followed by selective deprotection .

Properties

CAS No. |

59837-14-8 |

|---|---|

Molecular Formula |

C20H28N2O13 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

N-[(2R,3R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18?,19+,20+/m1/s1 |

InChI Key |

INMOOBMAIAWVBW-SLMMFOMASA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-_x000B_galactopyranoside; Gal1-β-3GalNAc-α-PNP; |

Origin of Product |

United States |

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (commonly referred to as 4-NP-GalNAc) is a synthetic glycoside that has garnered attention for its potential applications in biochemical research and therapeutic development. This compound serves as a substrate for various enzymes, particularly those involved in glycosylation processes. Understanding its biological activity is crucial for harnessing its potential in enzymatic assays and therapeutic contexts.

- Molecular Formula : C20H28N2O13

- Molecular Weight : 504.44 g/mol

- CAS Number : 59837-14-8

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Enzymatic Applications and Activity

4-NP-GalNAc is primarily utilized as a substrate in enzymatic reactions involving glycosidases and sialyltransferases. Its biological activity can be characterized through several key enzymatic interactions:

- Substrate for β-N-Acetylhexosaminidase : The compound has been shown to undergo hydrolysis by β-N-acetylhexosaminidase, an enzyme that catalyzes the removal of N-acetylhexosamines from glycoproteins and glycolipids. The kinetic parameters for this reaction have been reported as follows:

- Fluorescent Substrate : As a chromogenic substrate, 4-NP-GalNAc releases nitrophenol upon hydrolysis, allowing for spectrophotometric detection at 420 nm. This property makes it valuable in enzyme assays aimed at quantifying enzyme activity .

-

Enzyme Specificity : The specificity of various enzymes towards 4-NP-GalNAc has been documented, showcasing its utility across different biochemical pathways. For instance:

- Specific enzyme activities (U/mg) for related substrates are as follows:

Substrate Specific Activity (U/mg) ± SD 4NP-β-GalNAc 422 ± 17 4NP-β-GlcNAc 135.3 ± 5.5 2NP-β-GalNAc 417 ± 17 2NP-β-GlcNAc 156.6 ± 6.7 4MU-β-GalNAc 97.1 ± 4.6

- Specific enzyme activities (U/mg) for related substrates are as follows:

Case Study 1: Enzymatic Hydrolysis

A study conducted by Hronská et al. (2022) explored the chemo-enzymatic production of derivatives from the anomeric mixture of nitrophenyl derivatives of β-GalNAc using immobilized hexosaminidase . The findings indicated that the hydrolysis of the β-anomer was efficient under controlled conditions (pH = 4.5, temperature = 35 °C), demonstrating the compound's effectiveness as a substrate in enzyme-catalyzed reactions.

Case Study 2: Sialyltransferase Activity

Another investigation focused on the use of 4-NP-GalNAc as a substrate for sialyltransferases, enzymes critical in the biosynthesis of sialic acids on glycoproteins . The study highlighted that the release of nitrophenol could be quantitatively measured to assess enzyme activity, thereby facilitating research into glycosylation patterns in various biological contexts.

Scientific Research Applications

Enzyme Activity Assays

One of the primary applications of 4-nitrophenyl glycosides is in enzyme activity assays. This compound serves as a substrate for various glycosidases, particularly β-galactosidase. The hydrolysis of this compound produces 4-nitrophenol, which can be quantitatively measured using spectrophotometry. This allows researchers to assess enzyme activity in different biological samples.

Case Study:

In a study examining the activity of β-galactosidase in human tissues, researchers utilized 4-nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside as a substrate. The results indicated significant variations in enzyme activity across different tissue types, highlighting the compound's utility in metabolic studies .

Biochemical Research

The compound is instrumental in biochemical research focused on carbohydrate metabolism. It aids in studying the role of glycosidases in cellular processes and metabolic pathways.

Data Table: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Carbohydrate Metabolism | Investigates pathways involving glycosidases and their substrates. |

| Glycosidase Function | Studies the structure and function of enzymes involved in carbohydrate processing. |

| Metabolic Disorders | Assesses enzyme deficiencies linked to metabolic diseases. |

Drug Development

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside plays a crucial role in drug development, particularly in screening potential drug candidates that target glycosidase enzymes implicated in various diseases such as cancer and diabetes.

Case Study:

Research has shown that inhibitors of β-galactosidase can be developed using this compound as a model substrate. Inhibitor screening revealed promising candidates that effectively reduced enzyme activity, suggesting potential therapeutic applications .

Diagnostics

The compound is also employed in diagnostic tests to detect enzyme deficiencies or abnormalities, particularly in metabolic disorders such as galactosemia. By measuring the hydrolysis rate of this substrate, clinicians can assess the functional status of relevant enzymes.

Application Example:

In clinical settings, assays utilizing this compound have been developed to screen newborns for metabolic disorders related to galactose metabolism, allowing for early intervention and management .

Food Industry Applications

In the food industry, 4-nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside is used to assess the activity of enzymes involved in food processing and preservation. Understanding enzyme functionality helps optimize processes such as fermentation and spoilage prevention.

Data Table: Food Industry Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Measurement | Evaluates the effectiveness of enzymes used in food preservation techniques. |

| Quality Control | Ensures consistent enzyme performance during food processing operations. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aglycones or Protecting Groups

Notes:

- Aglycone Modifications : The 4-nitrophenyl group enhances chromogenic detection compared to 2-nitrophenyl or propargyl analogs, which are less sensitive in spectrophotometric assays .

- Protecting Groups : Acetyl or tert-butyldiphenylsilyl (TBDPS) groups improve solubility in organic solvents during synthesis but require removal (e.g., via NaOMe) for biological activity .

Analogs with Varied Glycosidic Linkages

Notes:

- Linkage Position : 3-O-linked galactosyl derivatives (e.g., target compound) are recognized by α-galactosidases, while 6-O-linked analogs (e.g., compound 13) target β-galactosidases .

- Sulfated Derivatives : 3-O-Sulfo groups (compound 23) enhance binding to selectins but reduce hydrolysis rates by steric hindrance .

Preparation Methods

Thioglycoside Intermediate Synthesis

A pivotal step in the synthesis involves preparing a thioglycoside donor, as demonstrated in the synthesis of analogous p-nitrophenyl glycosides. The protocol begins with the activation of a per-O-benzylated or per-O-acetylated galactopyranosyl donor. For instance, p-nitrophenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-glucopyranoside is synthesized via tributylphosphine-mediated reduction of a disulfide precursor in anhydrous dichloromethane under argon. This yields a thiolated glycosyl donor, which is subsequently coupled to an acceptor sugar.

Key reaction conditions:

Stereoselective β-Galactosylation

The β-D-galactopyranosyl linkage at the 3-OH position of the acceptor galactosamine is achieved using neighboring group participation. A C-2 participating group (e.g., acetyl) on the galactosyl donor ensures β-selectivity. For example, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate is reacted with a partially protected 2-acetamido-2-deoxy-α-D-galactopyranoside acceptor in the presence of trimethylsilyl triflate (TMSOTf).

| Parameter | Value | Source |

|---|---|---|

| Donor | Tetra-O-acetyl galactosyl imidate | |

| Acceptor | 2-Acetamido-3-OH galactoside | |

| Catalyst | TMSOTf (0.1 equiv) | |

| Temperature | -15°C → 25°C | |

| Yield | 68–72% |

Protection Group Strategies

Benzyl and Acetyl Protection

Temporary protection of hydroxyl groups is critical to prevent undesired side reactions. The synthesis employs:

-

Benzyl (Bn) groups : For long-term stability during glycosylation (e.g., 2,3,4,6-tetra-O-benzyl-galactose).

-

Acetyl (Ac) groups : For transient protection, removed under mild basic conditions (e.g., NaOMe/MeOH).

In the final deprotection step, hydrogenolysis (H₂/Pd-C) cleaves benzyl groups, while Zemplén conditions (NaOMe) hydrolyze acetyl groups without affecting the acetamido moiety.

Coupling and Deprotection Workflow

Glycosylation Reaction

The galactosyl donor (e.g., imidate or thioglycoside) is coupled to the 3-OH of the 2-acetamido-2-deoxy-α-D-galactopyranoside acceptor. The reaction proceeds in anhydrous CH₂Cl₂ or acetonitrile under inert atmosphere.

Critical factors :

Sequential Deprotection

Post-glycosylation, protecting groups are removed in a staged manner:

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, gradient elution) or HPLC. For example, 4-nitrophenyl glycosides are isolated using ethyl acetate:petroleum ether (1:4 → 1:1).

Spectroscopic Validation

-

NMR : ¹H NMR (500 MHz, CDCl₃) confirms anomeric protons (δ 5.4–5.6 ppm for α-configuration).

-

Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., m/z 515.1306 for intermediates).

Yield Optimization and Challenges

Key Challenges

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Glycosylation | TBAHS, K₂CO₃, DCM | 44–45% |

| Deprotection | NaOMe/MeOH | 88% |

How can researchers resolve conflicting NMR spectral data observed in structural characterization?

Advanced

Conflicts arise from solvent effects, anomeric configurations, or impurities. Mitigation strategies:

- Deuterated solvents : Use CDCl₃ or D₂O for consistent peak referencing .

- 2D NMR : COSY and HSQC resolve overlapping signals (e.g., H-1 anomeric proton at δ 5.39 ppm in D₂O) .

- Optical rotation : Compare observed values (e.g., [α]²⁵D = -13.4 in H₂O) with literature to confirm stereochemistry .

Q. Key NMR Peaks :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 (α-anomer) | 5.39 | d (J = 8.3 Hz) | Confirms α-linkage |

| NH | 6.19 | d (J = 8.8 Hz) | Acetamido group |

What purification methods are effective post-synthesis?

Q. Basic

- Column chromatography : Use silica gel with gradients (e.g., heptane/acetone 3:7 → 1:1) .

- Crystallization : Methanol/water mixtures yield colorless solids (mp 160°C dec) .

- TLC validation : Monitor RF values (e.g., 0.47 for heptane/acetone 3:7) .

What computational methods aid in designing glycosylation reactions for this compound?

Q. Advanced

- Reaction path search : Quantum mechanics (QM) identifies low-energy transition states for glycosidic bond formation .

- Machine learning : ICReDD integrates experimental data to predict optimal conditions (e.g., solvent, catalyst) .

- Molecular dynamics : Simulate enzyme-substrate interactions for α-galactosidase assays .

How is this compound used as a substrate in enzyme activity assays?

Q. Basic

Q. Assay Conditions :

| Parameter | Value |

|---|---|

| Substrate conc. | 1–5 mM |

| Incubation | 30 min, 37°C |

| Termination | Na₂CO₃ (pH 10) |

How to address low yields in glycosidic bond formation?

Q. Advanced

Q. Yield Comparison :

| Method | Catalyst | Yield |

|---|---|---|

| TBAHS | Phase-transfer | 44% |

| Trichloroacetimidate | BF₃·Et₂O | 60% (literature) |

What spectroscopic techniques confirm the structure?

Q. Basic

- HRMS : Confirm molecular weight (e.g., [M+Na]+ = 527.1488 for deprotected product) .

- ¹³C-NMR : Key signals include C=O (δ 170–174 ppm) and anomeric carbons (δ 97–103 ppm) .

- Optical rotation : Validate configuration (e.g., [α]²⁵D = -36.2 for acetylated intermediate) .

What strategies improve stability in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.